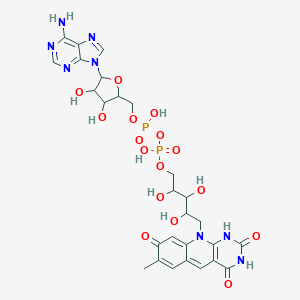

8-Demethyl-8-hydroxy-5-deaza-5-carba-fad

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

CTOP kann durch Festphasenpeptidsynthese (SPPS) synthetisiert werden. Dieses Verfahren beinhaltet die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Synthese von CTOP umfasst die Bildung von Disulfidbrücken zwischen Cystein- und Penicillaminresten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Jod in verschiedenen Lösungsmitteln, um die selektive Bildung von Disulfidbrücken zu ermöglichen .

Chemische Reaktionsanalyse

CTOP durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Bildung von Disulfidbrücken zwischen Cystein- und Penicillaminresten ist ein Beispiel für eine Oxidationsreaktion.

Substitution: Die Peptidsynthese beinhaltet Substitutionsreaktionen, bei denen Aminosäuren an die wachsende Peptidkette addiert werden.

Häufige Reagenzien und Bedingungen: Die Synthese von CTOP beinhaltet die Verwendung von Schutzgruppen wie Trityl und Acetamidomethyl sowie Jod in verschiedenen Lösungsmitteln zur selektiven Bildung von Disulfidbrücken.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das zyklische Peptid CTOP, das zwei Disulfidbrücken enthält.

Wissenschaftliche Forschungsanwendungen

CTOP wird aufgrund seiner hohen Selektivität für μ-Opioidrezeptoren in der wissenschaftlichen Forschung umfassend eingesetzt. Einige seiner Anwendungen umfassen:

Chemie: CTOP wird verwendet, um die Synthese und Eigenschaften von zyklischen Peptiden zu untersuchen.

Biologie: Es wird verwendet, um die Rolle von μ-Opioidrezeptoren in verschiedenen biologischen Prozessen, einschließlich der Schmerzminderung und der Neurotransmitterfreisetzung, zu untersuchen.

Medizin: CTOP wird verwendet, um die Auswirkungen von Opioidrezeptorantagonisten auf Schmerzen und Sucht zu untersuchen.

Wirkmechanismus

CTOP entfaltet seine Wirkung, indem es selektiv an μ-Opioidrezeptoren bindet und so die Wirkung von endogenen Opioiden und Opioidmedikamenten wie Morphin blockiert. Diese Bindung verhindert die Aktivierung des Rezeptors und die anschließende intrazelluläre Signalkaskade, die zu Analgesie und anderen Wirkungen führt. Die molekularen Ziele von CTOP umfassen die μ-Opioidrezeptoren, die G-Protein-gekoppelte Rezeptoren sind, die nach Aktivierung eine Kaskade intrazellulärer Ereignisse auslösen .

Analyse Chemischer Reaktionen

CTOP undergoes various chemical reactions, including:

Oxidation: The formation of disulfide bridges between cysteine and penicillamine residues is an example of an oxidation reaction.

Substitution: The peptide synthesis involves substitution reactions where amino acids are added to the growing peptide chain.

Common Reagents and Conditions: The synthesis of CTOP involves the use of protecting groups such as trityl and acetamidomethyl, and iodine in different solvents for selective disulfide bond formation.

Major Products: The major product of these reactions is the cyclic peptide CTOP, which contains two disulfide bonds.

Wissenschaftliche Forschungsanwendungen

The compound 8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD (CAS No. 104324-33-6) is a modified form of flavin adenine dinucleotide (FAD) that has garnered attention in various scientific research applications. This article explores its applications, synthesizing insights from diverse sources while adhering to rigorous scientific standards.

Chemical Properties and Structure

This compound is characterized by the following structural features:

- Molecular Formula : C17H19N4O6P

- Molecular Weight : 397.33 g/mol

- Functional Groups : Hydroxyl group, deaza substitution, and carba modification.

These modifications enhance its solubility and biological activity compared to standard FAD, making it a candidate for various applications in biochemistry and pharmacology.

Biochemical Studies

This compound serves as a cofactor in enzymatic reactions, particularly those involving flavoproteins. Its unique structure allows it to participate in redox reactions, facilitating electron transfer processes crucial for metabolic pathways.

Key Enzymatic Roles

- Electron Transport : Acts as an electron carrier in mitochondrial respiration.

- Enzyme Activation : Enhances the activity of flavoprotein-dependent enzymes, which are vital for metabolic processes.

Pharmaceutical Development

This compound is being investigated for its potential therapeutic applications due to its ability to modulate biological pathways.

Potential Therapeutic Areas

- Cancer Treatment : Research indicates that this compound may inhibit tumor growth by affecting cellular metabolism.

- Neuroprotection : Studies suggest it could protect neuronal cells from oxidative stress, offering potential benefits in neurodegenerative diseases like Alzheimer's and Parkinson's.

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is beneficial in preventing cellular damage caused by free radicals. This property is being explored for applications in dietary supplements and functional foods aimed at enhancing health and longevity.

Analytical Chemistry

This compound is utilized as a standard reference material in analytical chemistry for the calibration of assays measuring flavin compounds in biological samples.

Case Study 1: Cancer Cell Line Studies

In vitro studies have demonstrated that this compound can reduce the proliferation of specific cancer cell lines by inducing apoptosis. The mechanism involves the modulation of metabolic pathways that lead to increased oxidative stress within the cancer cells.

Case Study 2: Neuroprotective Effects

Research involving animal models has shown that administration of this compound can significantly reduce neuronal damage following ischemic events, highlighting its potential as a neuroprotective agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure Modification | Applications |

|---|---|---|

| Flavin Adenine Dinucleotide (FAD) | None | Standard cofactor in many enzymatic reactions |

| 8-Demethyl FAD | Methyl group removed | Enhanced solubility and biological activity |

| 5-Deaza FAD | Nitrogen atom removal | Altered redox properties |

The modifications present in this compound provide distinct advantages over its parent compounds, particularly in terms of solubility and interaction with biological systems.

Wirkmechanismus

CTOP exerts its effects by selectively binding to μ-opioid receptors, thereby blocking the action of endogenous opioids and opioid drugs such as morphine. This binding prevents the activation of the receptor and the subsequent intracellular signaling cascade that leads to analgesia and other effects. The molecular targets of CTOP include the μ-opioid receptors, which are G protein-coupled receptors that trigger a cascade of intracellular events upon activation .

Vergleich Mit ähnlichen Verbindungen

CTOP ist in seiner hohen Selektivität für μ-Opioidrezeptoren im Vergleich zu anderen Opioidrezeptorantagonisten einzigartig. Ähnliche Verbindungen umfassen:

Naloxon: Ein nicht-selektiver Opioidrezeptorantagonist, der zur Umkehrung einer Opioidüberdosierung verwendet wird.

Naltrexon: Ein weiterer nicht-selektiver Opioidrezeptorantagonist, der zur Behandlung von Opioid- und Alkoholabhängigkeit eingesetzt wird.

Die Einzigartigkeit von CTOP liegt in seiner hohen Selektivität für μ-Opioidrezeptoren, was es zu einem wertvollen Werkzeug macht, um die spezifischen Wirkungen des μ-Opioidrezeptorantagonismus zu untersuchen .

Eigenschaften

CAS-Nummer |

104324-33-6 |

|---|---|

Molekularformel |

C27H32N8O16P2 |

Molekulargewicht |

786.5 g/mol |

IUPAC-Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] hydrogen phosphate |

InChI |

InChI=1S/C27H32N8O16P2/c1-10-2-11-3-12-23(32-27(43)33-25(12)42)34(13(11)4-14(10)36)5-15(37)19(39)16(38)6-48-52(44,45)51-53(46,47)49-7-17-20(40)21(41)26(50-17)35-9-31-18-22(28)29-8-30-24(18)35/h2-4,8-9,15-17,19-21,26,37-41H,5-7H2,1H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,32,33,42,43) |

InChI-Schlüssel |

STDZKPOWOJIPDH-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Kanonische SMILES |

CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Synonyme |

8-demethyl-8-hydroxy-5-deaza-5-carba-FAD 8-DHDC-FAD |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.